Cas no 5660-45-7 (α-Quinquethiophene)

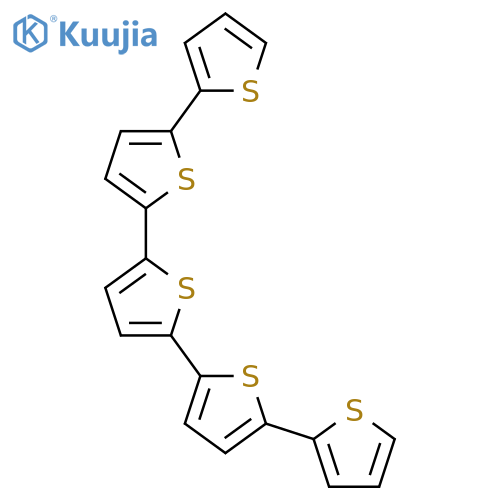

α-Quinquethiophene structure

商品名:α-Quinquethiophene

α-Quinquethiophene 化学的及び物理的性質

名前と識別子

-

- 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene

- alpha-Quinquethiophene

- 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

- NSC700150

- Quinquethiphene

- C20H12S5

- 8281AB

- NCI60_035932

- AX8212479

- Q0079

- 2,5-bis[5-(2-thienyl)-2-thienyl]thiophene

- CHEMBL1978392

- 5660-45-7

- DB-072161

- A913371

- T72629

- alpha-Quinquethiophene, >/=95%

- MFCD09038547

- AMY10987

- [2,2';5',2'';5'',2''';5''',2'''']Quinquethiophene

- DTXSID70327897

- AKOS016003406

- NSC-700150

- SCHEMBL2742433

- YSWG770

- A-Quinquethiophene

- α-Quinquethiophene

-

- MDL: MFCD09038547

- インチ: 1S/C20H12S5/c1-3-13(21-11-1)15-5-7-17(23-15)19-9-10-20(25-19)18-8-6-16(24-18)14-4-2-12-22-14/h1-12H

- InChIKey: YFBLUJZFRBFQMR-UHFFFAOYSA-N

- ほほえんだ: S1C(=C([H])C([H])=C1C1=C([H])C([H])=C(C2=C([H])C([H])=C([H])S2)S1)C1=C([H])C([H])=C(C2=C([H])C([H])=C([H])S2)S1

計算された属性

- せいみつぶんしりょう: 411.95400

- どういたいしつりょう: 411.95425625g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 141

- 疎水性パラメータ計算基準値(XlogP): 7.1

じっけんとくせい

- ゆうかいてん: 253°C(lit.)

- PSA: 141.20000

- LogP: 8.66210

α-Quinquethiophene セキュリティ情報

α-Quinquethiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

α-Quinquethiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Q0079-500mg |

α-Quinquethiophene |

5660-45-7 | 500mg |

¥2990.0 | 2022-06-10 | ||

| Matrix Scientific | 094098-250mg |

2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene, 95+% |

5660-45-7 | 95+% | 250mg |

$1134.00 | 2023-09-11 | |

| abcr | AB250467-100mg |

alpha-Quinquethiophene; . |

5660-45-7 | 100mg |

€221.70 | 2025-02-13 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q868597-100mg |

α-Quinquethiophene |

5660-45-7 | ≥95% | 100mg |

¥1,273.50 | 2022-09-28 | |

| Alichem | A169004552-1g |

2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene |

5660-45-7 | 95% | 1g |

$940.80 | 2023-09-01 | |

| TRC | Q990070-2mg |

α-Quinquethiophene |

5660-45-7 | 2mg |

$ 65.00 | 2022-06-03 | ||

| Chemenu | CM199654-1g |

2,2'5',2''5'',2'''5''',2''''-Quinquethiophene |

5660-45-7 | 95% | 1g |

$1117 | 2022-09-29 | |

| TRC | Q990070-1mg |

α-Quinquethiophene |

5660-45-7 | 1mg |

$ 50.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D747704-100mg |

2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene |

5660-45-7 | 95% | 100mg |

$180 | 2024-06-07 | |

| Matrix Scientific | 094098-1g |

2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene, 95+% |

5660-45-7 | 95+% | 1g |

$2520.00 | 2023-09-11 |

α-Quinquethiophene 関連文献

-

Ichiro Imae,Saki Imabayashi,Kenji Komaguchi,Zhifang Tan,Yousuke Ooyama,Yutaka Harima RSC Adv. 2014 4 2501

-

Martin Ammann .,Peter B?uerle Org. Biomol. Chem. 2005 3 4143

-

Esmaeil Sheibani,Lei Zhang,Peng Liu,Bo Xu,Edgar Mijangos,Gerrit Boschloo,Anders Hagfeldt,Leif Hammarstr?m,Lars Kloo,Haining Tian RSC Adv. 2016 6 18165

-

Masashi Otaki,Shigeki Nimori,Hiromasa Goto Mater. Adv. 2023 4 3292

-

Hayden T. Black,Afshin Dadvand,Shubin Liu,Valerie S. Ashby,Dmitrii F. Perepichka J. Mater. Chem. C 2013 1 260

5660-45-7 (α-Quinquethiophene) 関連製品

- 16303-58-5(5,5'-Dimethyl-2,2'-bithiophene)

- 492-97-7(2,2’-Bithiophene)

- 113728-71-5(α-Octithiophene)

- 86100-63-2(α-Septithiophene)

- 1081-34-1(2,2':5',2''-Terthiophene)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5660-45-7)α-Quinquethiophene

清らかである:99%

はかる:500mg

価格 ($):151.0